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(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid
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Overview
Description
(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid is a complex organic compound with a molecular formula of C17H23NO6. This compound is known for its unique structural features, which include a benzyloxycarbonyl group, a tert-butoxy group, and a methyl group attached to a butanoic acid backbone. It is often used in various chemical and biological research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid typically involves multiple steps. One common method includes the protection of amino acids followed by selective deprotection and coupling reactions. The benzyloxycarbonyl group is introduced using benzyl chloroformate, while the tert-butoxy group is added using tert-butyl chloroformate. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pH, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Organic Synthesis
(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid serves as a valuable building block in organic synthesis. It is utilized for:
- Amino Acid Protection: The benzyloxycarbonyl group acts as a protective group for amino acids during peptide synthesis.
- Intermediate in Drug Development: Its structural features allow it to be transformed into various pharmaceutical compounds.
Biological Research
The compound has shown potential in biological applications, particularly in studying enzyme mechanisms and protein-ligand interactions:
- Anti-Fibrotic Activity: Research indicates that this compound can inhibit the expression of fibrogenic genes such as COL1A1, TGFβ, and CTGF in activated hepatic stellate cells (LX-2 cells). This suggests a role in mitigating liver fibrosis by targeting the IKKβ-NF-κB signaling pathway .
- Inflammation Reduction: It has demonstrated promise in reducing inflammation-related activation of LX-2 cells, further supporting its therapeutic potential against liver fibrosis .
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for:
- Drug Development: Its unique functional groups make it suitable for developing new therapeutic agents.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study on Liver Fibrosis
In Vitro Activity Evaluation:
Research conducted on LX-2 cells demonstrated that treatment with this compound significantly inhibited the activation of fibrogenic pathways associated with liver fibrosis.
Summary of Biological Activities:
Activity Type | Observed Effect |
---|---|
Anti-Fibrotic | Inhibition of COL1A1, TGFβ, CTGF expression |
Inflammation Reduction | Decreased activation of LX-2 cells |
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, preventing unwanted reactions during synthesis. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and stability. The pathways involved often include nucleophilic attack, electrophilic addition, and radical formation, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
- N-benzoyl-L-tyrosyl-p-aminobenzoic acid
- Ethyl acetoacetate
Uniqueness
(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.
Biological Activity
(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid, also known by its CAS number 229957-50-0, is a synthetic compound that has garnered interest in various biological research contexts. This compound features a unique structure that includes a benzyloxycarbonyl group and a tert-butoxy substituent, which may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of (S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid can be summarized as follows:
- Molecular Formula : C16H23NO7
- Molecular Weight : 341.36 g/mol
- CAS Number : 229957-50-0
- IUPAC Name : (2S)-2-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid hydrate
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C16H23NO7 |
Molecular Weight | 341.36 g/mol |
CAS Number | 229957-50-0 |
IUPAC Name | (2S)-2-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid hydrate |
Research indicates that (S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid may exhibit several biological activities, particularly in the context of anti-fibrotic effects and potential applications in liver disease.
- Anti-Fibrotic Activity : Studies have demonstrated that this compound can inhibit the expression of fibrogenic genes such as COL1A1, TGFβ, and CTGF in activated hepatic stellate cells (LX-2 cells). This inhibition suggests a potential role in mitigating liver fibrosis by targeting the IKKβ-NF-κB signaling pathway .
- Inhibition of Inflammation : The compound has shown promise in reducing inflammation-related activation of LX-2 cells, further supporting its potential as a therapeutic agent against liver fibrosis .
- Structure–Activity Relationship (SAR) : The presence of specific functional groups in the compound's structure appears to enhance its biological activity. For instance, modifications to the carboxyl group have been linked to increased inhibitory rates on COL1A1 expression .
Case Studies and Research Findings
Several studies have explored the biological activity of (S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid:
- Study on Liver Fibrosis :
- In Vitro Activity Evaluation :
Table 2: Summary of Biological Activities
Properties
Molecular Formula |
C17H23NO6 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C17H23NO6/c1-16(2,3)24-13(19)10-17(4,14(20)21)18-15(22)23-11-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3,(H,18,22)(H,20,21)/t17-/m0/s1 |
InChI Key |
CRMOYWISWRIGHA-KRWDZBQOSA-N |
Isomeric SMILES |
C[C@](CC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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